Ultralow Dielectric Constant Achievable Without Porogen: OMBTSTS vs. OMCTS and TTMSS
OMBTSTS deposited by PECVD at 10 W plasma power reaches k = 1.90 without any porogen addition [1]. The benchmark cyclic precursor OMCTS yields k = 2.72–2.97 under comparable PECVD conditions, and an ultralow k of 2.4 has only been reported for OMCTS when a sacrificial porogen is incorporated [2][3]. The linear precursor HMDSO, even with H₂O vapor addition, delivers a k of ∼2.5 [4]. The branched TTMSS achieves k = 1.83 at 20 W, but requires higher plasma energy to reach a similar ultralow‑k window [5]. Consequently, OMBTSTS uniquely combines a sub‑2.0 k‑value with the process simplicity of a single‑source deposition, eliminating porogen‑related integration challenges.
| Evidence Dimension | Minimum dielectric constant (k) of SiCOH films deposited by PECVD |
|---|---|
| Target Compound Data | k = 1.90 (10 W plasma power, single precursor, no porogen) |
| Comparator Or Baseline | OMCTS: k = 2.72–2.97 (single precursor); k = 2.4 (with porogen). TTMSS: k = 1.83 (20 W). HMDSO: k ∼2.5 (with H₂O vapor). |
| Quantified Difference | OMBTSTS k is 0.82–1.07 lower than single‑precursor OMCTS; 0.5 lower than HMDSO; TTMSS achieves only 0.07 lower k at higher plasma power. |
| Conditions | PECVD, capacitively coupled or inductively coupled plasma, substrate temperature 25–400 °C, helium carrier gas. |
Why This Matters
A lower k‑value directly reduces RC delay in interconnects; achieving k < 2.0 without porogen avoids pore‑induced mechanical weakness and complex integration, making OMBTSTS a more robust and cost‑effective procurement choice for sub‑10 nm node IMD layers.
- [1] Kwon S, Park Y, Ban W, Kim Y, Jang J, Jung D. Low‑k SiCOH Films Deposited with a Single Precursor 1,1,1,3,5,7,7,7‑Octamethyl‑3,5‑Bis(trimethylsiloxy) Tetrasiloxane by Plasma Enhanced Chemical Vapor Deposition. J Nanosci Nanotechnol. 2020;20(4):2301‑2307. doi:10.1166/jnn.2020.17321. View Source
- [2] Park Y, Lim H, Baek N, Park SH, Lee S, Yang J, Jung D. Study on Effects of Carrier Gas Flow Rate on Properties of Low Dielectric Constant Film Deposited by Plasma Enhanced Chemical Vapor Deposition Using the Octamethylcyclotetrasiloxane Precursor. J Nanosci Nanotechnol. 2021;21(8):4470‑4476. doi:10.1166/jnn.2021.19416. View Source
- [3] IBM Research. Advanced single precursor based pSiCOH k = 2.4 for ULSI interconnects. J Vac Sci Technol B. 2017. (Identified via Semantic Scholar; OMCTS‑based low‑k with porogen). View Source
- [4] Nagai H, Hori M, Goto T, Fujii T, Hiramatsu M. Low‑k SiOCH Film Deposited by Plasma‑Enhanced Chemical Vapor Deposition Using Hexamethyldisiloxane and Water Vapor. Jpn J Appl Phys. 2005;44(5R):3273. doi:10.1143/JJAP.44.3273. View Source
- [5] Lee Y, Ban W, Jang S, Jung D. Characterization of Flexible Low‑k Dielectric SiCOH Films Prepared by Plasma‑Enhanced Chemical Vapor Deposition of Tetrakis(trimethylsilyloxy)Silane Precursor. J Nanosci Nanotechnol. 2021;21(4):2139‑2147. doi:10.1166/jnn.2021.19020. View Source
